2-Formylbenzofuran-5-boronic acid pinacol ester
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Overview
Description
2-Formylbenzofuran-5-boronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. Boronic esters are highly valuable building blocks in organic synthesis due to their versatility and stability. This compound is particularly interesting because it combines the structural features of benzofuran and boronic acid pinacol ester, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzofuran-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of boronic esters, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, using palladium catalysts and various boron reagents .
Chemical Reactions Analysis
Types of Reactions
2-Formylbenzofuran-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and various boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Formylbenzofuran-5-carboxylic acid.
Reduction: 2-Hydroxymethylbenzofuran-5-boronic acid pinacol ester.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-Formylbenzofuran-5-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formylbenzofuran-5-boronic acid pinacol ester involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon–carbon bond . The formyl group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenylboronic acid pinacol ester: Similar structure but lacks the benzofuran moiety.
2-Fluoropyridine-5-boronic acid pinacol ester: Contains a fluorine atom and a pyridine ring instead of the benzofuran structure.
Uniqueness
2-Formylbenzofuran-5-boronic acid pinacol ester is unique due to its combination of the benzofuran ring and boronic ester group, which provides distinct reactivity and applications compared to other boronic esters .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(9-17)18-13/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCSLGSKULHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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